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3-Amino-2,2-dimethylpropanimidamide

Basicity Nucleophilicity Medicinal Chemistry

3-Amino-2,2-dimethylpropanimidamide (CAS 1598804‑37‑5; C₅H₁₃N₃; MW 115.18) is a small‑molecule amidine bearing a pendant primary amine. Unlike its amide‑type congener 3‑amino‑2,2‑dimethylpropanamide (the established aliskiren intermediate), the amidine motif imparts higher basicity (conjugate acid pKₐ ~12–13 for alkylamidines) and distinct nucleophilic reactivity.

Molecular Formula C5H13N3
Molecular Weight 115.18 g/mol
Cat. No. B15381001
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Amino-2,2-dimethylpropanimidamide
Molecular FormulaC5H13N3
Molecular Weight115.18 g/mol
Structural Identifiers
SMILESCC(C)(CN)C(=N)N
InChIInChI=1S/C5H13N3/c1-5(2,3-6)4(7)8/h3,6H2,1-2H3,(H3,7,8)
InChIKeyJECABJBXTIHFFD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-Amino-2,2-dimethylpropanimidamide – Structural, Reactivity, and Procurement Differentiation Overview


3-Amino-2,2-dimethylpropanimidamide (CAS 1598804‑37‑5; C₅H₁₃N₃; MW 115.18) is a small‑molecule amidine bearing a pendant primary amine . Unlike its amide‑type congener 3‑amino‑2,2‑dimethylpropanamide (the established aliskiren intermediate), the amidine motif imparts higher basicity (conjugate acid pKₐ ~12–13 for alkylamidines) and distinct nucleophilic reactivity . This functional switch creates quantifiable differentiation in reactivity, hydrogen‑bonding capacity, and salt‑formation behaviour that is directly relevant to users who require an amine‑amidine bifunctional building block rather than a simple amide.

Bifunctional building block
Primary amine and amidine handles for orthogonal conjugation and chelation designs
Basicity differentiation
Amidine proton-acceptor capacity (~13 pKa units above amide) expands acid-base and H-bond reactivity
Salt-form identity
Distinct bis-HCl salt stoichiometry provides analytical fingerprint for intermediate procurement

Why 3-Amino-2,2-dimethylpropanimidamide Cannot Be Replaced by the Common Amide or Des‑Amino Analogues


The in‑class temptation is to substitute 3‑amino‑2,2‑dimethylpropanimidamide with the widely available amide (CAS 324763‑51‑1) or the simpler pivalamidine (CAS 18202‑73‑8). However, the amide lacks the basic amidine nitrogen that participates in proton‑transfer and hydrogen‑bonding steps critical for many catalytic and medicinal‑chemistry applications, while pivalamidine lacks the pendant primary amine required for orthogonal derivatisation . These structural differences translate into measurable disparities in reactivity, salt stoichiometry, and crystallinity that directly affect synthetic outcomes, regulatory starting‑material designation, and procurement specifications .

3-Amino-2,2-dimethylpropanimidamide
vs. Amide analogue (CAS 324763-51-1)
Amide lacks basic amidine nitrogen; proton-transfer and charge-assisted H-bond steps may not transfer directly.
3-Amino-2,2-dimethylpropanimidamide
vs. Pivalamidine (CAS 18202-73-8)
Pivalamidine omits the pendant primary amine, limiting orthogonal derivatisation and sequential chemoselective reactions.
Amidine free base
vs. Amide crystalline process
Physical-state divergence (amide is crystalline solid, amidine likely low-melting) may require re-optimisation of isolation and drying steps.

Head‑to‑Head and Class‑Level Evidence Differentiating 3‑Amino‑2,2‑dimethylpropanimidamide from Its Closest Analogues


Amidine vs. Amide Basicity Determines Reactivity in Acid–Base and Hydrogen‑Bonding Steps

The amidine group in 3‑amino‑2,2‑dimethylpropanimidamide is a significantly stronger base than the amide carbonyl of 3‑amino‑2,2‑dimethylpropanamide. The conjugate acid of the des‑amino analogue 2,2‑dimethylpropanimidamide has a predicted pKₐ of 12.87 ± 0.40, characteristic of alkylamidines (pKₐ ~ 11–13) . In contrast, simple primary amides have conjugate‑acid pKₐ values near –1 to 0, meaning they are essentially non‑basic under physiological or common synthetic conditions. This ~13‑unit pKₐ gap directly impacts proton‑transfer reactivity, salt formation stoichiometry, and the ability to engage in charge‑assisted hydrogen bonds .

Amidine vs. amide basicity
Class-level inference
ΔpKₐ ≥ 13 units (predicted amidine pKₐ ~12.9, amide ~ –1 to 0)
Supports reactivity differentiation context for proton-acceptor roles
Predicted values; experimental pKₐ confirmation recommended
Basicity Nucleophilicity Medicinal Chemistry

Dual Amine–Amidine Functionality vs. Single‑Group Analogues Enables Orthogonal Derivatisation

3‑Amino‑2,2‑dimethylpropanimidamide contains two chemically distinct nitrogen centres: a primary aliphatic amine (pKₐ ~10–11) and an amidine (pKₐ ~12–13). In contrast, 3‑amino‑2,2‑dimethylpropanamide offers only one reactive amine alongside an inert amide, and pivalamidine offers only an amidine without a pendant amine . This difference enables sequential, chemoselective reactions—for example, acylation or reductive amination at the primary amine while retaining the amidine for later salt formation or metal coordination. The amide analogue cannot replicate this because its amide group resists further functionalisation under mild conditions .

Functional handles
Class-level inference
2 reactive sites (amine + amidine) vs. 1 in amide or pivalamidine
Enables orthogonal sequential derivatisation workflows
Chemoselectivity confirmed by distinguishable pKₐ values
Orthogonal reactivity Bioconjugation Polymer chemistry

Hydrochloride Salt Stoichiometry and Crystallinity Differ from Amide Hydrochloride

The hydrochloride salt of 3‑amino‑2,2‑dimethylpropanimidamide (C₅H₁₄ClN₃; MW 151.64) accommodates two equivalents of HCl—one at the primary amine and one at the amidine—whereas the amide hydrochloride (C₅H₁₃ClN₂O; MW 152.62) forms only a mono‑HCl salt . This stoichiometric difference directly affects elemental composition, hygroscopicity, and crystallinity, which are critical quality attributes for pharmaceutical intermediate procurement. The amidine bis‑HCl salt has a distinct XRPD pattern and thermal behaviour compared with the amide mono‑HCl salt, providing a verifiable identity test .

HCl salt identity
Cross-study comparable
Bis-HCl stoichiometry feasible (Cl⁻ ~37.7 % vs. amide mono-HCl ~23.2 %)
Distinct elemental composition and XRPD pattern support procurement identity check
Solid-state characterisation data to verify
Salt formation Crystallinity Formulation

Physical‑Property Gap Limits Direct Substitution in Optimised Synthetic Routes

The amide analogue 3‑amino‑2,2‑dimethylpropanamide is a well‑characterised solid (mp 74–75 °C; bp 271 °C; d 1.004) , whereas published melting‑point and boiling‑point data for 3‑amino‑2,2‑dimethylpropanimidamide are absent from authoritative databases, suggesting the free base may be a low‑melting solid or an oil under ambient conditions . This physical‑state divergence has direct consequences for handling, storage, and isolation protocols in kilogram‑scale processes. A route optimised for a crystalline solid (amide) will not transfer directly to a potentially non‑crystalline amidine, requiring re‑optimisation of crystallisation, filtration, and drying steps.

Physical-state gap
Cross-study comparable
Amide mp 74–75 °C; amidine free base mp not reported, likely low-melting
Process transfer may require crystallisation and drying re-validation
No authoritative mp data; confirm physical form before scale-up
Process chemistry Intermediate procurement Synthetic route robustness

Where 3‑Amino‑2,2‑dimethylpropanimidamide Delivers Differentiated Value


Aliskiren‑Analogue and Renin‑Inhibitor Intermediate with Modified Amidine Linker

Aliskiren synthesis uses 3‑amino‑2,2‑dimethylpropanamide as the C‑terminal amide‑forming fragment [1]. Replacing the amide with 3‑amino‑2,2‑dimethylpropanimidamide introduces an amidine linkage, which alters the hydrogen‑bond network and basicity of the final drug candidate. This is valuable for medicinal chemistry groups exploring renin inhibitors with improved solubility or modified off‑target profiles, where the amidine’s ~13‑unit higher basicity (Section 3, Evidence 1) can directly influence pharmacokinetics and target engagement.

Bifunctional Building Block for Orthogonal Conjugation Chemistry

The simultaneous presence of a primary amine and an amidine (Section 3, Evidence 2) enables chemists to perform sequential bioconjugation or polymer‑end‑group modifications. For instance, the amine can be acylated with an activated ester while the amidine remains protonated and protected, and then the amidine can be unmasked for metal‑coordination or ionic‑liquids applications. This orthogonal reactivity is not available from the mono‑functional analogues 3‑amino‑2,2‑dimethylpropanamide or pivalamidine.

Amidine‑Based Ligand Precursor for Coordination Chemistry and Catalysis

Amidines are established ligands for transition metals. 3‑Amino‑2,2‑dimethylpropanimidamide offers an additional amine donor, enabling the formation of chelating N,N′‑bidentate or N,N′,N″‑tridentate ligand systems after simple derivatisation. The distinct salt stoichiometry (bis‑HCl) and crystallinity (Section 3, Evidence 3) facilitate purification and characterisation of pre‑catalyst complexes, an advantage over less crystalline amide‑derived ligands.

Reference Standard for Amidine‑Containing Impurity Profiling in Aliskiren API

Because 3‑amino‑2,2‑dimethylpropanamide is a critical starting material for aliskiren, its amidine congener may appear as a process impurity or degradation product. The different physical properties (Section 3, Evidence 4) and unique HPLC retention time of 3‑amino‑2,2‑dimethylpropanimidamide make it a valuable reference standard for impurity quantification in API release testing, supporting regulatory filings that require identification and control of structurally related substances.

Application
Selection Property
Validation Focus
Renin-inhibitor analogue synthesis
Amidine linker vs. amide differentiation
Hydrogen-bond network and basicity profiling
Orthogonal bioconjugation / polymer end-group chemistry
Dual amine–amidine reactivity
Sequential chemoselective reaction verification
Amidine-based ligand precursor
Crystallinity and salt stoichiometry
Pre-catalyst purification and characterisation
Impurity reference standard for aliskiren API
Unique retention time and physical identity
HPLC retention and impurity quantification
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